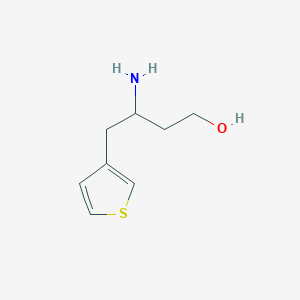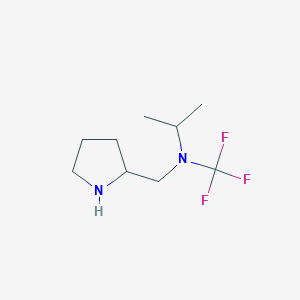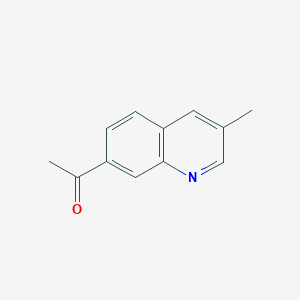![molecular formula C8H8N2O2S B13969710 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one CAS No. 380631-70-9](/img/structure/B13969710.png)
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is a heterocyclic compound that contains both thiazole and oxolanone moieties. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . The oxolanone ring adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one typically involves a multi-step process. One common method is the reaction of 2-aminothiazole with an appropriate aldehyde and oxolanone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and catalysts
Mecanismo De Acción
The mechanism of action of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is unique due to its combination of thiazole and oxolanone rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
380631-70-9 |
|---|---|
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
3-[(1,3-thiazol-2-ylamino)methylidene]oxolan-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-7-6(1-3-12-7)5-10-8-9-2-4-13-8/h2,4-5H,1,3H2,(H,9,10) |
Clave InChI |
JRDUOAHSQHQJMH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1=CNC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















